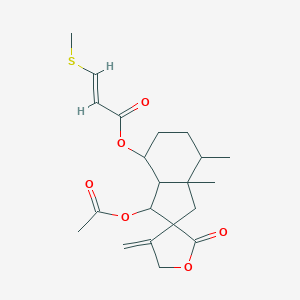
Bakkenolide D
Descripción general
Descripción
Bakkenolide D is a natural product isolated from the fungus Aspergillus fumigatus, which is a member of the Aspergillaceae family. It is a secondary metabolite that is produced by the fungus in response to environmental stressors, such as low temperatures and nutrient deficiencies. The structure of this compound was first reported in 1986 and it has since been studied extensively for its biological activity and potential applications in medicine and biotechnology.
Aplicaciones Científicas De Investigación
Inhibición de la Neuraminidasa Bacteriana
Bakkenolide D: se ha identificado como un potente inhibidor de la neuraminidasa bacteriana (NA), una enzima crítica para la patogenicidad de las bacterias. Este compuesto exhibe una inhibición no competitiva, lo que sugiere que se une a un sitio diferente al sitio activo de la enzima . Esta propiedad podría aprovecharse para desarrollar nuevos agentes antibacterianos, particularmente contra enfermedades asociadas con la actividad de NA.
Análisis Cuantitativo en Extractos de Plantas
This compound: se analiza cuantitativamente en diferentes partes de plantas como Petasites japonicus y Farfugium japonicum utilizando métodos de HPLC/UV . Esta aplicación es significativa para la estandarización de las preparaciones de medicina herbal y podría conducir al desarrollo de nutracéuticos.
Mecanismo De Acción
Target of Action
Bakkenolide D primarily targets bacterial neuraminidase (NA), an enzyme that plays a crucial role in the life cycle of bacteria . It also exhibits significant anti-allergic effects, suggesting that it may interact with targets involved in allergic responses .
Mode of Action
This compound interacts with its targets through inhibition. Specifically, it exhibits non-competitive inhibition of bacterial neuraminidase . This means that this compound binds to an allosteric site on the enzyme, changing the enzyme’s conformation and reducing its activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuraminidase pathway in bacteria. By inhibiting neuraminidase, this compound disrupts the bacteria’s ability to spread and infect other cells
Pharmacokinetics
A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to assess the pharmacokinetics of this compound . After a single oral dose of 10 mg/kg in rats, the mean peak plasma concentration of this compound was 10.1 ± 9.8 ng/mL at 2 hours. The area under the plasma concentration-time curve (AUC0-24 h) was 72.1 ± 8.59 h ng/mL, and the elimination half-life (T1/2) was 11.8 ± 1.9 hours . The oral bioavailability of this compound in rats at 10 mg/kg is 2.57% .
Result of Action
The inhibition of bacterial neuraminidase by this compound can potentially prevent and treat infectious diseases associated with this enzyme . In the context of allergic responses, this compound has been shown to significantly decrease the frequency of sneezing, the number of eosinophils infiltrating into the nasal tissue, and the serum levels of IL-4 and histamine in an ovalbumin-induced allergic rhinitis model in rats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the content of Bakkenolides in the rhizome of Petasites tricholobus, from which this compound is derived, is higher than in other parts of the plant. Moreover, the older the rhizome, the higher the Bakkenolide content . These factors can impact the availability and potency of this compound in therapeutic applications.
Análisis Bioquímico
Biochemical Properties
Bakkenolide D has been identified as a key bioactive compound responsible for the inhibition of bacterial neuraminidase (NA), an enzyme that plays a crucial role in the life cycle of influenza viruses . It exhibits non-competitive inhibition, meaning it binds to an allosteric site on the enzyme, changing the enzyme’s conformation and reducing its activity .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. For instance, it has been found to have anti-allergic effects, evidenced by a significant decrease in the frequency of sneezing, the number of eosinophils infiltrating into the nasal tissue, and the serum levels of IL-4 and histamine in ovalbumin-sensitized Wistar rats .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to bacterial neuraminidase (NA). A molecular docking simulation revealed the binding affinity of this compound to NA and its mechanism of inhibition. Negative-binding energies indicated high proximity of this compound to the active site and allosteric sites of NA .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in the context of allergic reactions. In a study involving ovalbumin-sensitized Wistar rats, different dosages of this compound were administered, and it was observed that this compound had a beneficial effect on allergic rhinitis .
Propiedades
IUPAC Name |
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-methylsulfanylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6S/c1-12-6-7-15(27-16(23)8-9-28-5)17-18(26-14(3)22)21(11-20(12,17)4)13(2)10-25-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHLMCCRIWZBQO-PDSBHGERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316458 | |
| Record name | (-)-Bakkenolide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18456-03-6 | |
| Record name | (-)-Bakkenolide D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18456-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Bakkenolide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



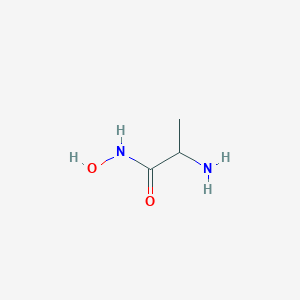
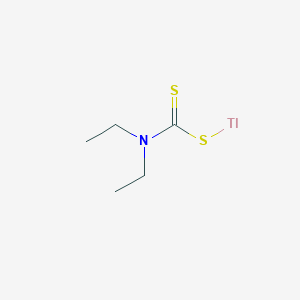
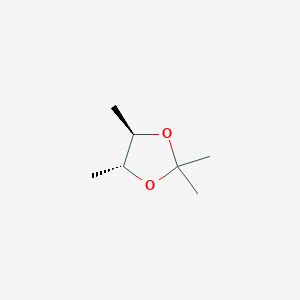
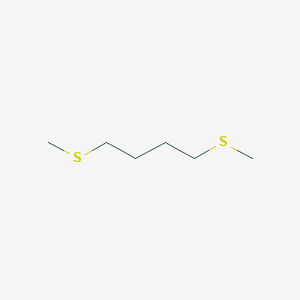

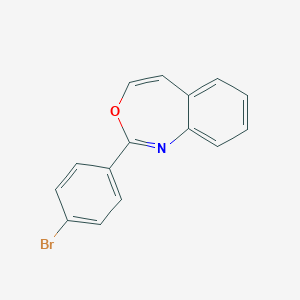



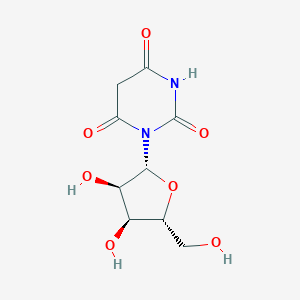
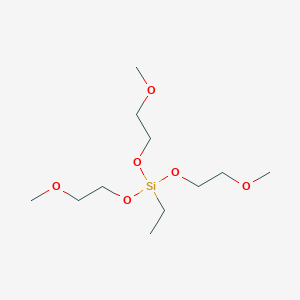

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
